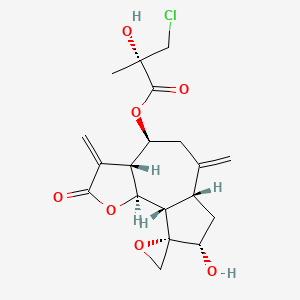![molecular formula C26H24Cl6O8 B1194982 双[3,4,6-三氯-2-(戊氧羰基)苯基]草酸酯 CAS No. 30431-54-0](/img/structure/B1194982.png)
双[3,4,6-三氯-2-(戊氧羰基)苯基]草酸酯
描述
Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate is an organic compound with the molecular formula C26H24Cl6O8 and a molecular weight of 677.18 g/mol . It is a diester of oxalic acid and is known for its application in chemiluminescence, particularly in glowsticks . The compound is a white solid and is often used as a reagent for generating chemiluminescence in the presence of hydrogen peroxide .
科学研究应用
Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate has several scientific research applications:
作用机制
Target of Action
The primary target of CPPO is the generation of chemiluminescence , a type of luminescence caused by a chemical reaction . This compound is used as a fluorescent dye in glowsticks .
Mode of Action
CPPO interacts with its target through a chemical reaction. When mixed with hydrogen peroxide in an organic solvent (like diethyl phthalate or ethyl acetate) in the presence of a fluorescent dye, CPPO causes the emission of light . This is due to its degradation to 1,2-dioxetanedione .
Biochemical Pathways
The chemiluminescence reaction involving CPPO is a part of the broader class of peroxalate chemiluminescent reactions . The reaction rate is pH-dependent, and slightly alkaline conditions achieved by adding a weak base, e.g., sodium salicylate, will produce brighter light .
Result of Action
The result of CPPO’s action is the emission of light, a phenomenon known as chemiluminescence . This makes it useful in applications that require light emission, such as glowsticks .
Action Environment
The efficacy and stability of CPPO’s action can be influenced by environmental factors. For instance, the rate of the chemiluminescent reaction is pH-dependent . Therefore, the pH of the environment can significantly impact the brightness of the light produced. Additionally, the choice of the fluorescent dye can influence the color of the light emitted .
生化分析
Biochemical Properties
Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate plays a significant role in biochemical reactions, primarily as a reagent for generating chemiluminescence in the presence of hydrogen peroxide (H2O2) This reaction is utilized for the determination of fluorescent compounds The compound interacts with enzymes such as peroxidases, which catalyze the oxidation of the oxalate ester, leading to the emission of light
Cellular Effects
The effects of Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate on various cell types and cellular processes are primarily related to its chemiluminescent properties. When introduced to cells, it can influence cell signaling pathways that are sensitive to oxidative stress. The compound may also affect gene expression related to oxidative stress responses and cellular metabolism by generating reactive oxygen species (ROS) during its chemiluminescent reaction . Detailed studies on its specific cellular effects are limited.
Molecular Mechanism
At the molecular level, Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate exerts its effects through the generation of chemiluminescence. The compound undergoes oxidation in the presence of hydrogen peroxide, catalyzed by peroxidases, resulting in the formation of an excited state intermediate. This intermediate then decays to a lower energy state, emitting light in the process . The binding interactions with peroxidases and the subsequent oxidation are crucial for its chemiluminescent properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate change over time due to its stability and degradation. The compound is sensitive to light and moisture, which can lead to its degradation . Over time, the chemiluminescent intensity may decrease as the compound degrades. Long-term effects on cellular function have not been extensively studied, but the stability of the compound is a critical factor in its effectiveness in biochemical assays.
Dosage Effects in Animal Models
The effects of Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate in animal models vary with different dosages. At low doses, the compound is used effectively for chemiluminescent assays without significant adverse effects. At high doses, it may exhibit toxic effects due to the generation of reactive oxygen species
Metabolic Pathways
Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate is involved in metabolic pathways related to oxidative stress and chemiluminescence. The compound interacts with enzymes such as peroxidases, which catalyze its oxidation, leading to the generation of light . The metabolic flux and levels of metabolites involved in oxidative stress responses may be affected by the presence of this compound, although detailed metabolic studies are limited.
Transport and Distribution
The transport and distribution of Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate within cells and tissues are influenced by its chemical properties. The compound is likely to be distributed in cellular compartments where oxidative reactions occur, such as the cytoplasm and mitochondria . Specific transporters or binding proteins that interact with the compound have not been identified, but its localization is crucial for its chemiluminescent activity.
Subcellular Localization
The subcellular localization of Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate is primarily in compartments involved in oxidative reactions. The compound may be directed to specific organelles such as mitochondria, where reactive oxygen species are generated . Post-translational modifications or targeting signals that direct the compound to these compartments have not been well-characterized, but its activity is dependent on its localization within the cell.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate typically involves the reaction of 2-carbopentoxy-3,5,6-trichlorophenol with oxalyl chloride . The reaction conditions usually require an inert atmosphere and a solvent such as chloroform to dissolve the reactants. The reaction proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production of Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .
化学反应分析
Types of Reactions
Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate undergoes several types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the aromatic ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Chemiluminescence Reaction: The major product formed is light, along with by-products such as carbon dioxide and water.
Substitution Reactions: The major products are the substituted derivatives of the original compound.
相似化合物的比较
Similar Compounds
- Bis(2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl)oxalate
- Oxalic acid bis[2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl] ester
Uniqueness
Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate is unique due to its specific substitution pattern on the aromatic ring, which enhances its chemiluminescent properties compared to other similar compounds . The presence of multiple chlorine atoms and the pentyloxycarbonyl groups contribute to its stability and reactivity in chemiluminescent reactions .
属性
IUPAC Name |
bis(3,4,6-trichloro-2-pentoxycarbonylphenyl) oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24Cl6O8/c1-3-5-7-9-37-23(33)17-19(31)13(27)11-15(29)21(17)39-25(35)26(36)40-22-16(30)12-14(28)20(32)18(22)24(34)38-10-8-6-4-2/h11-12H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZLVFUOAYMTHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)C(=O)OCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067559 | |
| Record name | Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
677.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Ethanedioic acid, 1,2-bis[3,4,6-trichloro-2-[(pentyloxy)carbonyl]phenyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
30431-54-0 | |
| Record name | Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30431-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2,4,5-trichloro-6-carbopentoxyphenyl)oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030431540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanedioic acid, 1,2-bis[3,4,6-trichloro-2-[(pentyloxy)carbonyl]phenyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.618 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(6-CARBOPENTOXY-2,4,5-TRICHLOROPHENYL)OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44594F9XR2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


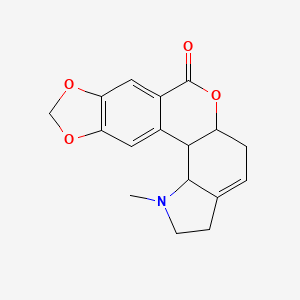
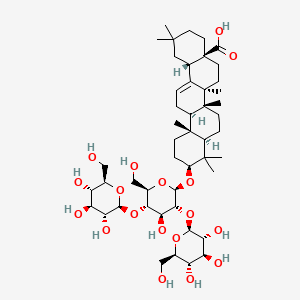
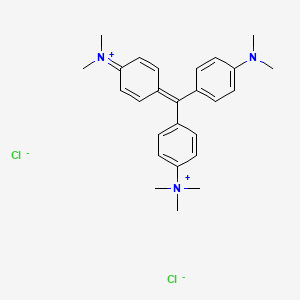
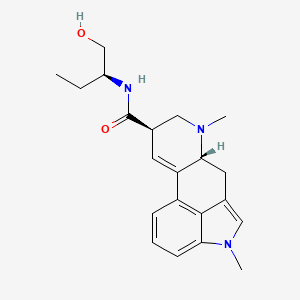
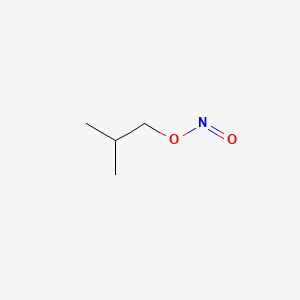

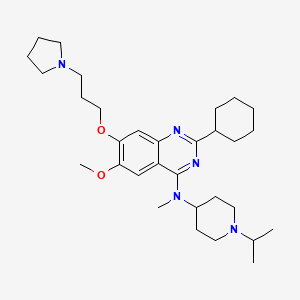

![5-Azanyl-~{n}-[[4-[[(2~{s})-1-Azanyl-4-Cyclohexyl-1-Oxidanylidene-Butan-2-Yl]carbamoyl]phenyl]methyl]-1-Phenyl-Pyrazole-4-Carboxamide](/img/structure/B1194915.png)

